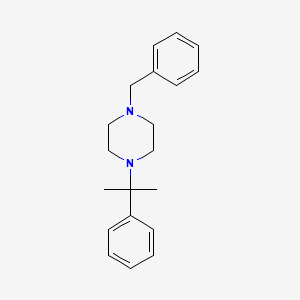









|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH3:18])([CH3:17])[C:15]#N)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:19]1[CH:24]=[CH:23]C=[CH:21][CH:20]=1.[Cl-].[NH4+]>C(OCC)C>[CH2:1]([N:8]1[CH2:9][CH2:10][N:11]([C:14]([CH3:17])([C:15]2[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=2)[CH3:18])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
820 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
phenylmagnesium bromide ether
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the mixture after completion of the dropwise addition
|
|
Type
|
CUSTOM
|
|
Details
|
separated into water layer and organic layer
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction product was extracted from the organic layer with dilute hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction product was again extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the thus obtained material was separated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by a silica gel column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(C)(C1=CC=CC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |